3,3-Dimethyl-2-hexanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

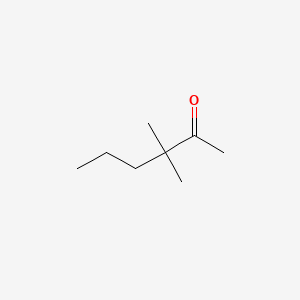

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3-dimethylhexan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-5-6-8(3,4)7(2)9/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZPWSZYYTUCDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180752 | |

| Record name | 3,3-Dimethyl-2-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26118-38-7 | |

| Record name | 3,3-Dimethyl-2-hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026118387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-2-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,3-Dimethyl-2-hexanone

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties and Identifiers

3,3-Dimethyl-2-hexanone is a C8 aliphatic ketone.[1][2] Its structure features a hexan-2-one backbone with two methyl groups attached to the C3 position.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [2][3] |

| Molecular Weight | 128.21 g/mol | [3] |

| IUPAC Name | 3,3-dimethylhexan-2-one | [3] |

| CAS Number | 26118-38-7 | [1][2] |

| Canonical SMILES | CCCC(C)(C)C(=O)C | [3] |

| InChI Key | LJZPWSZYYTUCDP-UHFFFAOYSA-N | [2][3] |

Physicochemical Data

The following table summarizes key physicochemical properties of this compound. It is important to note that some of these values are estimated.

| Property | Value | Source |

| Boiling Point | 162.67°C (estimate) | [1] |

| Melting Point | -32.24°C (estimate) | [1] |

| Density | 0.8203 g/cm³ (estimate) | [1] |

| Refractive Index | 1.4098 (estimate) | [1] |

| XLogP3-AA | 2.2 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 3 | [3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While raw spectra are not provided here, links to publicly available datasets are referenced.

Mass Spectrometry (GC-MS)

The mass spectrum of this compound can be obtained through Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation pattern is key to its identification. A prominent peak is expected at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.[3] Another significant fragment would likely be observed at m/z 85, resulting from the loss of a propyl radical.[3] The molecular ion peak [M]⁺ at m/z 128 may be of low abundance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: A ¹³C NMR spectrum is available on SpectraBase.[3] The spectrum would be expected to show distinct peaks for the eight carbon atoms in the molecule, including a characteristic downfield signal for the carbonyl carbon.

Infrared (IR) Spectroscopy

A vapor-phase IR spectrum is available on SpectraBase.[3] A strong absorption band characteristic of the C=O stretching vibration in a ketone is expected in the region of 1715-1725 cm⁻¹. The spectrum for the related 2-hexanone (B1666271) shows a C=O stretch at 1721 cm⁻¹.[5]

Proposed Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly documented in readily accessible literature. However, based on fundamental principles of organic synthesis, two plausible routes are proposed below.

Method 1: Grignard Reaction with Acetonitrile

This protocol outlines a potential synthesis route utilizing a Grignard reagent.

Reaction Scheme:

Propylmagnesium bromide + 2,2-Dimethylpropanenitrile → this compound

Materials:

| Reagent | Molar Mass ( g/mol ) |

| Magnesium turnings | 24.31 |

| 1-Bromopropane (B46711) | 123.00 |

| 2,2-Dimethylpropanenitrile | 83.13 |

| Anhydrous diethyl ether | 74.12 |

| Hydrochloric acid (conc.) | 36.46 |

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to initiate the formation of propylmagnesium bromide. Maintain a gentle reflux until all the magnesium has reacted.

-

Reaction with Nitrile: Cool the Grignard solution in an ice bath. Add a solution of 2,2-dimethylpropanenitrile in anhydrous diethyl ether dropwise to the stirred Grignard reagent. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Workup and Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure.

Logical Workflow for Grignard Synthesis

Caption: Workflow for the proposed Grignard synthesis of this compound.

Method 2: Alkylation of a Ketone Enolate

This protocol describes a potential synthesis via the alkylation of a ketone enolate.

Reaction Scheme:

3-Methyl-2-pentanone (B1360105) + Methyl iodide → this compound

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 3-Methyl-2-pentanone | 100.16 |

| Lithium diisopropylamide (LDA) | 107.12 |

| Methyl iodide | 141.94 |

| Anhydrous tetrahydrofuran (B95107) (THF) | 72.11 |

| Saturated aqueous ammonium (B1175870) chloride | 53.49 |

Procedure:

-

Enolate Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (B44863) in anhydrous THF and cool to -78°C. Add n-butyllithium dropwise to form LDA. After stirring, add a solution of 3-methyl-2-pentanone in anhydrous THF dropwise to the LDA solution to form the lithium enolate.

-

Alkylation: To the enolate solution at -78°C, add methyl iodide dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica (B1680970) gel or by fractional distillation.

Logical Workflow for Enolate Alkylation

Caption: Workflow for the proposed enolate alkylation synthesis of this compound.

Safety and Handling

While a specific, comprehensive toxicology report for this compound is not available, data from related ketones such as 2-hexanone and 3-hexanone (B147009) can provide guidance on potential hazards.[6][7][8]

General Hazards:

-

Flammability: Ketones in this class are generally flammable liquids.[7] Keep away from heat, sparks, open flames, and other ignition sources.[7] Use in a well-ventilated area and take precautionary measures against static discharge.[7][9]

-

Health Hazards: May be harmful if swallowed or inhaled and may cause eye and skin irritation.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8]

-

Skin Protection: Wear chemically resistant gloves.[8]

-

Respiratory Protection: Use a respirator with an organic vapor cartridge if ventilation is inadequate.

First Aid Measures:

-

Inhalation: Move to fresh air.[9]

-

Skin Contact: Wash off with soap and plenty of water.[9]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9]

Seek medical attention if symptoms persist in any case of exposure.[9]

Toxicological Information

Specific toxicological data for this compound is limited. For the related compound 2-hexanone, the following data has been reported:

| Test | Species | Value | Source |

| Acute oral toxicity (LD50) | Mouse | 2430 mg/kg | [6] |

| Acute dermal toxicity (LD50) | Rabbit | 4860 mg/kg | [6] |

| Acute toxicity of the vapor (LC50) | Rat | 8000 ppm (4 hours) | [6] |

It is important to note that toxicological properties can vary significantly even between isomers, and this data should be used with caution as an indicator of potential toxicity. A comprehensive toxicological assessment of this compound has not been found.

Conclusion

This technical guide provides a summary of the currently available chemical and physical data for this compound. While experimental data for some properties and a definitive synthetic protocol are lacking, the information compiled herein from various databases and analogous compounds offers a valuable resource for researchers. The proposed synthetic routes, based on well-established chemical reactions, provide a solid foundation for the laboratory preparation of this compound. As with any chemical, proper safety precautions should be strictly followed during handling and use. Further research is warranted to fully characterize the properties and potential applications of this compound.

References

- 1. This compound CAS#: 26118-38-7 [m.chemicalbook.com]

- 2. 2-Hexanone, 3,3-dimethyl- [webbook.nist.gov]

- 3. This compound | C8H16O | CID 33333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-METHYL-2-HEXANONE(2550-21-2) 1H NMR [m.chemicalbook.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. southwest.tn.edu [southwest.tn.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

Technical Guide: 3,3-Dimethyl-2-hexanone (CAS: 26118-38-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-2-hexanone is a branched-chain aliphatic ketone. Its chemical structure, characterized by a carbonyl group at the second position and two methyl groups at the third position of a hexane (B92381) backbone, influences its physical and chemical properties. This document provides a comprehensive overview of its physicochemical data, potential synthetic routes, analytical methodologies, and safety information. Due to the limited specific research on its biological activity, this guide also presents general considerations for compounds of this class.

Physicochemical Properties

The properties of this compound are summarized in the table below. Data has been aggregated from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | |

| Molecular Weight | 128.21 g/mol | |

| CAS Number | 26118-38-7 | |

| IUPAC Name | 3,3-dimethylhexan-2-one | |

| Boiling Point | 149.9 °C at 760 mmHg (estimated) | |

| Density | 0.812 g/cm³ (estimated) | |

| Flash Point | 34.4 °C (estimated) | |

| Refractive Index | 1.410 (estimated) | |

| Vapor Pressure | 3.94 mmHg at 25°C (estimated) | |

| Melting Point | -32.24 °C (estimate) |

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of this compound is sparse, a plausible and common method for its preparation is the oxidation of the corresponding secondary alcohol, 3,3-dimethyl-2-hexanol (B3368857).

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of 3,3-Dimethyl-2-hexanol

This protocol is a generalized procedure based on standard organic chemistry techniques for the oxidation of secondary alcohols to ketones.

Materials:

-

3,3-Dimethyl-2-hexanol

-

Pyridinium (B92312) chlorochromate (PCC) or Jones Reagent (Chromium trioxide in sulfuric acid)

-

Anhydrous dichloromethane (B109758) (if using PCC) or acetone (B3395972) (if using Jones Reagent)

-

Diatomaceous earth (e.g., Celite®)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethyl-2-hexanol in anhydrous dichloromethane (for PCC oxidation) or acetone (for Jones oxidation).

-

Addition of Oxidizing Agent:

-

For PCC Oxidation: Add pyridinium chlorochromate (PCC) adsorbed on diatomaceous earth to the stirred solution at room temperature.

-

For Jones Oxidation: Cool the solution of the alcohol in acetone to 0 °C in an ice bath. Add Jones reagent dropwise from a dropping funnel until the orange color of the reagent persists.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

-

Workup:

-

For PCC Oxidation: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or diatomaceous earth to remove the chromium salts.

-

For Jones Oxidation: Quench the reaction by the dropwise addition of isopropanol (B130326) until the orange color disappears. Remove the acetone under reduced pressure.

-

-

Extraction: Transfer the filtrate (from PCC workup) or the residue (from Jones workup) to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the identification and quantification of this compound due to its volatility.

Analytical Workflow

Caption: A typical workflow for the analysis of this compound by GC-MS.

Experimental Protocol: GC-MS Analysis

This is a general protocol and should be optimized for the specific instrument and matrix.

Instrumentation and Parameters:

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Column | HP-5MS (30 m x 0.250 mm x 0.25 µm) or similar non-polar column |

| Injection Mode | Split or Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp: 50 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 amu |

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or hexane). Create a series of calibration standards by serial dilution of the stock solution. Prepare unknown samples by diluting them to fall within the calibration range.

-

Injection: Inject 1 µL of the standard or sample into the GC-MS system.

-

Data Acquisition: Acquire the data using the parameters outlined above.

-

Data Analysis:

-

Identify the peak corresponding to this compound by its retention time and mass spectrum.

-

Quantify the analyte by integrating the peak area and comparing it to the calibration curve generated from the standards.

-

Biological Activity and Safety

There is limited specific toxicological or biological activity data available for this compound in the public domain. However, general safety precautions for handling ketones should be followed.

Safety Information

| Hazard Statement | Precautionary Statement |

| H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P233: Keep container tightly closed. | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. |

This information is based on general safety data for ketones of similar structure and should be confirmed with a specific Safety Data Sheet (SDS) for this compound.

Potential Biological Effects

While no specific signaling pathways have been elucidated for this compound, some related branched-chain ketones have been studied for their neurotoxic potential. For instance, 3,4-dimethyl-2,5-hexanedione is known to be a neurotoxin. The mechanism of toxicity for such γ-diketones involves the formation of pyrroles with primary amine groups on proteins, leading to protein cross-linking and disruption of cellular function, particularly in neurons. It is plausible that this compound could undergo metabolic transformation to intermediates that might interact with biological systems, though further research is required to establish any specific pathways or effects.

Conclusion

This compound is a ketone with well-defined physicochemical properties. While specific experimental protocols and biological data are not extensively available in published literature, its synthesis and analysis can be achieved through standard organic chemistry techniques. The information and generalized protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound. As with any chemical, appropriate safety precautions should be taken, and further research into its biological activity is warranted.

Technical Guide: Physicochemical and Spectroscopic Analysis of 3,3-Dimethyl-2-hexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-2-hexanone is an aliphatic ketone with significance in organic synthesis and as a potential building block in the development of more complex molecules. A thorough understanding of its physicochemical properties and a robust analytical framework for its characterization are essential for its application in research and development. This technical guide provides a comprehensive overview of the key molecular and spectroscopic data for this compound, detailed experimental protocols for its analysis, and a standardized workflow for its characterization.

Core Molecular and Physical Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for reaction stoichiometry, analytical method development, and safety assessments.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O | [1][2][3][4][5][6] |

| Molecular Weight | 128.21 g/mol | [2][3][4][6] |

| Chemical Structure | CH₃CH₂CH₂C(CH₃)₂C(=O)CH₃ | [1][4] |

| CAS Number | 26118-38-7 | [2][4] |

| Boiling Point | 149.0 °C at 760 mmHg | [5] |

| Density | 0.812 g/cm³ | [5] |

Experimental Protocols

Detailed methodologies for the determination of molecular weight and spectroscopic characterization of this compound are provided below. These protocols are designed to ensure accurate and reproducible results.

Molecular Weight Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the determination of the molecular weight and confirmation of the identity of this compound using GC-MS.

a) Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

From the stock solution, prepare a working solution of approximately 10 µg/mL in the same solvent.

-

If necessary, filter the sample to remove any particulate matter.[7][8]

b) Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Column: HP-5MS (30 m x 0.250 mm x 0.25 µm) or similar non-polar column.[9]

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[9]

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at 10 °C/min.[9]

-

Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 50-650 amu.[9]

c) Data Analysis:

-

The retention time of the peak corresponding to this compound is determined.

-

The mass spectrum of the eluting peak is analyzed to identify the molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular weight is confirmed from the mass-to-charge ratio of the molecular ion.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the acquisition of ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

a) Sample Preparation:

-

Dissolve 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[1][5][7][8][10]

-

Ensure the sample is fully dissolved; if not, the solution can be gently agitated.[1]

-

Transfer the solution to a clean 5 mm NMR tube.[5]

-

If quantitative analysis is required, a known amount of an internal standard (e.g., TMS) can be added.[1]

b) Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

¹H NMR:

-

Acquire at least 16 scans.

-

Typical spectral width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically several hundred to thousands).

-

Typical spectral width: 0 to 220 ppm.

-

c) Expected Chemical Shifts:

-

¹H NMR: Protons on carbons alpha to the carbonyl group are expected in the 2.0-2.5 ppm region. Other aliphatic protons will appear further upfield.

-

¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the range of 190-215 ppm.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol details the identification of the carbonyl functional group in this compound using FTIR spectroscopy.

a) Sample Preparation (Neat Liquid/Thin Film Method):

-

Ensure the ATR crystal or salt plates (e.g., KBr, NaCl) are clean.[2][4]

-

Place a small drop of neat this compound onto the ATR crystal or one of the salt plates.[2][4][6]

-

If using salt plates, place the second plate on top and gently press to create a thin, uniform film.[4][6]

b) Instrumentation and Data Acquisition:

-

Spectrometer: PerkinElmer Spectrum Two or equivalent.

-

Spectral Range: 4000-400 cm⁻¹.[3]

-

Resolution: 4 cm⁻¹.

-

Scans: Average of 16 scans to improve the signal-to-noise ratio.[3]

-

Acquire a background spectrum of the clean, empty sample holder before running the sample.

c) Expected Absorption:

-

A strong, sharp absorption band characteristic of a saturated aliphatic ketone C=O stretch is expected around 1715 cm⁻¹.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the characterization of a known chemical compound such as this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 6. researchgate.net [researchgate.net]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. 2.4. Serum ketone body determination by gas chromatography–mass spectrometry (GC‐MS) [bio-protocol.org]

- 10. organomation.com [organomation.com]

An In-depth Technical Guide to 3,3-Dimethyl-2-hexanone

This technical guide provides a comprehensive overview of 3,3-Dimethyl-2-hexanone, an aliphatic ketone. The document details its chemical structure, physicochemical properties, spectroscopic data, and potential synthetic routes. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require detailed information on this compound.

Chemical Identity and Structure

This compound is a branched-chain ketone characterized by a carbonyl group at the second position of a hexane (B92381) backbone, with two methyl groups attached to the third carbon. This substitution creates a sterically hindered environment around the carbonyl group, which influences its chemical reactivity.

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 3,3-dimethylhexan-2-one | [1] |

| CAS Number | 26118-38-7 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₆O | [1][2][3][4][5][6] |

| PubChem CID | 33333 | [1][2][6] |

| InChI | InChI=1S/C8H16O/c1-5-6-8(3,4)7(2)9/h5-6H2,1-4H3 | [1][6] |

| InChIKey | LJZPWSZYYTUCDP-UHFFFAOYSA-N | [1][2][3][5] |

| Canonical SMILES | CCCC(C)(C)C(=O)C | [2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These computed properties provide insight into its behavior in various chemical and biological systems.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 128.21 g/mol | [1][4][5] |

| Exact Mass | 128.120115130 Da | [1][2] |

| Density | 0.812 g/cm³ | [2] |

| Boiling Point | 149.9 °C at 760 mmHg | [2] |

| Flash Point | 34.4 °C | [2] |

| Refractive Index | 1.41 | [2] |

| XLogP3 | 2.2 | [1][2] |

| Topological Polar Surface Area | 17.1 Ų | [1][2] |

| Rotatable Bond Count | 3 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Public databases indicate the availability of mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectra.[1]

Table 3: Key Mass Spectrometry Data (GC-MS) for this compound

| Feature | Value | Source |

| Library | Main library (NIST) | [1] |

| Total Peaks | 68 | [1] |

| Top Peak (m/z) | 43 | [1] |

| 2nd Highest Peak (m/z) | 85 | [1] |

| 3rd Highest Peak (m/z) | 41 | [1] |

Synthesis and Reactivity

Proposed Synthetic Pathway

References

An In-depth Technical Guide to 3,3-Dimethyl-2-hexanone

IUPAC Name: 3,3-dimethylhexan-2-one[1][2] CAS Number: 26118-38-7[1][2] Molecular Formula: C₈H₁₆O[1][2] Synonyms: 3,3-Dimethyl-2-hexanone

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes available quantitative data, outlines general experimental approaches for characterization, and includes a conceptual workflow for its analysis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of the available data are estimates and should be confirmed by experimental validation for rigorous research applications.

| Property | Value | Source |

| Molecular Weight | 128.21 g/mol | [1] |

| Melting Point | -32.24°C (estimate) | [3] |

| Boiling Point | 162.67°C (estimate) | [3] |

| Density | 0.8203 g/cm³ (estimate) | |

| XLogP3 | 2.2 | [1] |

Spectroscopic Data

| Technique | Description |

| ¹³C NMR | Spectral data for this compound is available, which is essential for confirming the carbon skeleton.[1] |

| Mass Spectrometry | GC-MS data is available, providing information on the fragmentation pattern and molecular weight.[1] |

| Infrared (IR) Spectroscopy | The IR spectrum for the vapor phase of this compound is available, which would show a characteristic C=O stretch for the ketone group.[1] |

Synthesis and Experimental Protocols

General Experimental Protocol for Oxidation:

A solution of 3,3-dimethyl-2-hexanol (B3368857) in a suitable organic solvent, such as dichloromethane, would be treated with an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by using a Swern oxidation protocol. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be worked up by washing with aqueous solutions to remove the oxidant and any by-products. The organic layer would then be dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent removed under reduced pressure. The resulting crude product would be purified by column chromatography or distillation to yield pure this compound.

Diagram of a General Synthetic and Purification Workflow

Caption: A conceptual workflow for the synthesis and characterization of this compound.

Logical Relationships in Spectroscopic Analysis

The structural confirmation of this compound relies on the combined interpretation of various spectroscopic techniques. The logical flow of this analysis is critical for unambiguous identification.

Diagram of Spectroscopic Analysis Logic

Caption: The interplay of different spectroscopic methods for structural elucidation.

References

Boiling point of 3,3-Dimethyl-2-hexanone

An In-depth Technical Guide on the Boiling Point of 3,3-Dimethyl-2-hexanone

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, with a primary focus on its boiling point. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed data, experimental methodologies, and visual aids to facilitate understanding.

This compound is an aliphatic ketone. Its structure consists of a hexane (B92381) chain with a ketone group at the second carbon and two methyl groups at the third carbon.

Chemical Identifiers:

-

IUPAC Name: 3,3-dimethylhexan-2-one

The quantitative physical and chemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| Boiling Point | 149.9 °C at 760 mmHg | [2] |

| Molecular Weight | 128.21 g/mol | [1][3][4] |

| Density | 0.812 g/cm³ | [2] |

| Flash Point | 34.4 °C | [2] |

| Refractive Index | 1.41 | [2] |

| Topological Polar Surface Area | 17.1 Ų | |

| LogP (Predicted) | 2.13 | [2] |

Experimental Determination of Boiling Point

While specific experimental data for the determination of this compound's boiling point is not detailed in the readily available literature, a standard and widely accepted method for such a compound is the distillation method. This method is suitable when a sufficient quantity of the substance (typically >5 mL) is available for purification and boiling point measurement.

Experimental Protocol: Boiling Point Determination by Simple Distillation

This protocol describes a general procedure for determining the boiling point of a liquid organic compound like this compound.

Apparatus:

-

Heating mantle or sand bath

-

Round-bottomed flask (distilling flask)

-

Clamps and stand

-

Three-way adapter (distillation head)

-

Thermometer and adapter

-

Liebig condenser

-

Receiving flask

-

Boiling chips or magnetic stir bar

-

Hosing for condenser water flow

Procedure:

-

Assembly: The simple distillation apparatus is assembled securely on a stand within a fume hood. The distilling flask is placed in the heating mantle. The three-way adapter is fitted to the flask, and the condenser is attached to the side arm of the adapter. The receiving flask is placed at the end of the condenser.

-

Sample Preparation: Approximately 5-10 mL of this compound is placed into the distilling flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is inserted through the adapter at the top of the distillation head. The top of the thermometer bulb should be positioned just below the level of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it passes into the condenser.

-

Heating and Distillation: The cooling water is turned on to flow through the condenser. The heating mantle is turned on, and the liquid is heated gently to its boiling point.

-

Data Recording: As the liquid boils and the vapor condenses, the temperature reading on the thermometer will rise and then stabilize. The temperature is recorded when the vapor is continuously condensing and dripping into the receiving flask at a steady rate (e.g., one drop per second). This stable temperature is the boiling point of the liquid.

-

Post-Distillation: Once the boiling point is recorded, the heating source is removed, and the apparatus is allowed to cool down before disassembly.

-

Pressure Correction: The atmospheric pressure in the laboratory should be recorded. If the pressure deviates significantly from standard pressure (760 mmHg), a nomograph or appropriate formula should be used to correct the observed boiling point.

Visualization of Experimental Workflow

The logical flow of the boiling point determination process using the Thiele tube method, a common micro-scale technique, is illustrated below.

Caption: Workflow for boiling point determination using the Thiele tube method.

Factors Influencing Boiling Point

The boiling point of a ketone like this compound is influenced by several molecular factors:

-

Molecular Weight: Generally, as the molecular weight increases, the boiling point increases due to stronger van der Waals forces.[6]

-

Intermolecular Forces: Ketones are polar molecules due to the carbonyl group (C=O), leading to dipole-dipole interactions between molecules. These are stronger than the London dispersion forces found in nonpolar alkanes of similar molecular weight, resulting in higher boiling points.[6] However, they cannot form hydrogen bonds with each other, so their boiling points are lower than those of corresponding alcohols.[6]

-

Molecular Branching: Increased branching, as seen in this compound, tends to lower the boiling point compared to its straight-chain isomer (e.g., 2-octanone).[6] The more compact, spherical shape of branched molecules reduces the surface area available for intermolecular contact, thereby weakening the overall van der Waals forces.[6]

This guide provides foundational data and methodologies relevant to the study of this compound. For further research, direct experimental verification under controlled laboratory conditions is recommended.

References

- 1. echemi.com [echemi.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound CAS#: 26118-38-7 [m.chemicalbook.com]

- 4. 2-Hexanone, 3,3-dimethyl- [webbook.nist.gov]

- 5. sci-toys.com [sci-toys.com]

- 6. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

Technical Guide: Physicochemical Properties of 3,3-Dimethyl-2-hexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the density of 3,3-Dimethyl-2-hexanone, including available data and detailed experimental protocols for its determination. Additionally, a logical workflow for the identification of this methyl ketone is presented.

Data Presentation: Density of this compound

The density of this compound has been reported in several chemical databases. While experimentally verified data under specific conditions (e.g., temperature) is not consistently available in publicly accessible literature, predicted and estimated values provide a reliable reference. The table below summarizes the available quantitative data.

| Parameter | Value | Units | Source |

| Density | 0.812 | g/cm³ | ChemNet[1] |

| Density | 0.812 | g/cm³ | Guidechem[2] |

| Estimated Density | 0.8203 | g/mL | ChemBK[3] |

Note: The temperature at which these densities were determined or predicted is not specified in the source materials.

Experimental Protocols: Determination of Liquid Density using a Pycnometer

A precise method for experimentally determining the density of a liquid such as this compound is through the use of a pycnometer, also known as a specific gravity bottle.[4] This method relies on measuring the mass of a precisely known volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper featuring a capillary hole)[4]

-

Analytical balance (accurate to at least 0.001 g)

-

Constant temperature bath

-

Pasteur pipette

-

Lint-free wipes

-

Reference liquid with a well-known density (e.g., deionized water)

-

Acetone (B3395972) (for cleaning and drying)

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent like acetone and ensure it is completely dry.[4]

-

Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer with its stopper on the analytical balance. Record this mass as m₀.

-

Calibration with a Reference Liquid:

-

Fill the pycnometer with the reference liquid (e.g., deionized water) to a level slightly below the neck.

-

Insert the stopper carefully, allowing the excess liquid to escape through the capillary. This ensures the pycnometer is filled to its exact volume.[4]

-

Check for and remove any air bubbles.

-

Place the filled pycnometer in a constant temperature bath until it reaches thermal equilibrium (e.g., 20 °C or 25 °C).

-

Remove the pycnometer from the bath and carefully dry the exterior with a lint-free wipe.

-

Weigh the filled pycnometer and record the mass as m₁.

-

-

Determination of Pycnometer Volume:

-

Calculate the mass of the reference liquid (mref) by subtracting the mass of the empty pycnometer: mref = m₁ - m₀.

-

Determine the volume of the pycnometer (V) using the known density of the reference liquid (ρref) at the specific temperature: V = mref / ρref.

-

-

Measurement with this compound:

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound, following the same procedure as with the reference liquid.

-

Thermostate the filled pycnometer to the same temperature as the reference liquid.

-

Dry the exterior and weigh the pycnometer filled with the sample. Record this mass as m₂.

-

-

Calculation of Density:

-

Calculate the mass of the this compound sample (msample) by subtracting the mass of the empty pycnometer: msample = m₂ - m₀.

-

Calculate the density of the sample (ρsample) using the determined volume of the pycnometer: ρsample = msample / V.

-

Mandatory Visualization: Ketone Identification Workflow

The following diagram illustrates a typical experimental workflow for the qualitative identification of an unknown organic compound, specifically focusing on confirming the presence of a methyl ketone like this compound.

References

3,3-Dimethyl-2-hexanone physical and chemical properties

An In-depth Technical Guide to 3,3-Dimethyl-2-hexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an aliphatic ketone, is a valuable organic compound with applications as an intermediate in fine chemical synthesis.[1] Its unique branched structure, featuring two methyl groups on the third carbon of a hexan-2-one backbone, imparts specific physical and chemical properties that are of interest in various research and development applications.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols for its synthesis and analysis, and logical diagrams to illustrate key relationships.

Physical and Chemical Properties

The molecular structure of this compound significantly influences its physical characteristics. The presence of a polar carbonyl group in a predominantly nonpolar hydrocarbon chain results in limited solubility in polar solvents like water, but high solubility in nonpolar organic solvents.[2] Quantitative properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Identifiers | ||

| IUPAC Name | 3,3-dimethylhexan-2-one | [3] |

| CAS Number | 26118-38-7 | [3][4] |

| Molecular Formula | C₈H₁₆O | [3][4][5] |

| Molecular Properties | ||

| Molecular Weight | 128.21 g/mol | [3][4][6] |

| Exact Mass | 128.120115130 Da | [3] |

| Topological Polar Surface Area | 17.1 Ų | [3][7] |

| Physical Properties | ||

| Boiling Point | 149.0 - 149.9 °C at 760 mmHg | [5][7][8] |

| Density | 0.812 g/cm³ | [5][7] |

| Refractive Index | 1.410 - 1.4105 | [5][7] |

| Flash Point | 34.4 °C | [5][7] |

| Solubility & Partitioning | ||

| LogP (Octanol/Water) | 2.13 - 2.2 | [3][7] |

| Solubility | Limited in water; soluble in nonpolar organic solvents. | [2] |

Experimental Protocols

Synthesis of this compound

A common conceptual approach for the synthesis of ketones like this compound involves the reaction of an organometallic reagent with a carboxylic acid derivative, followed by hydrolysis. A pertinent example is the reaction of a Grignard reagent with an acyl chloride.

Protocol: Synthesis via Grignard Reaction

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether.

-

A solution of 1-bromopropane (B46711) in anhydrous diethyl ether is added dropwise to initiate the formation of propylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

-

Acylation Reaction:

-

In a separate reaction vessel, 3,3-dimethylbutanoyl chloride is dissolved in anhydrous diethyl ether and cooled in an ice bath.

-

The prepared propylmagnesium bromide solution is added slowly to the acyl chloride solution with vigorous stirring. This reaction forms the ketone.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by rotary evaporation.

-

The crude product is then purified by fractional distillation under atmospheric pressure to yield pure this compound.

-

Analytical Methods

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

-

GC Column: A nonpolar column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/minute to 200 °C.

-

Hold: Maintain 200 °C for 5 minutes.

-

-

Injection: A small volume (e.g., 1 µL) of a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) is injected.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Data is collected over a mass range of m/z 40-200.

-

Expected Results: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (128.21 g/mol ).[4] The fragmentation pattern will be characteristic of the molecule's structure.

Protocol: Infrared (IR) Spectroscopy

-

Objective: To identify the presence of the ketone functional group.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample is placed between two salt (NaCl or KBr) plates.

-

Analysis: The sample is scanned over the mid-infrared range (approx. 4000-600 cm⁻¹).

-

Expected Results: A strong, sharp absorption band characteristic of a C=O stretch in an aliphatic ketone is expected in the region of 1715-1725 cm⁻¹.

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the conceptual synthesis pathway and a typical analytical workflow for the characterization of this compound.

References

- 1. 3,4-Dimethyl-2-hexanone|Research Chemical [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C8H16O | CID 33333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hexanone, 3,3-dimethyl- [webbook.nist.gov]

- 5. 3-Hexanone,2,2-dimethyl- | CAS#:5405-79-8 | Chemsrc [chemsrc.com]

- 6. This compound CAS#: 26118-38-7 [m.chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 3,3-Dimethyl-2-hexanone: Purity and Yield

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic route for 3,3-dimethyl-2-hexanone. Due to the limited availability of specific peer-reviewed experimental data for this compound, this document outlines a well-established and reliable method: the Grignard reaction. The described protocol is based on standard organic chemistry principles and provides a solid foundation for the laboratory synthesis of this compound, with a focus on achieving high purity and yield.

Introduction

This compound is a ketone with potential applications as an intermediate in the synthesis of more complex organic molecules, including active pharmaceutical ingredients. Its sterically hindered carbonyl group can influence reaction pathways and molecular conformations, making it a molecule of interest for synthetic and medicinal chemists. This guide details a feasible synthetic approach, discusses potential impurities, and provides a framework for optimizing reaction conditions to maximize purity and yield.

Proposed Synthetic Pathway: Grignard Reaction

A reliable method for the synthesis of this compound is the reaction of a Grignard reagent, specifically 2,2-dimethylbutylmagnesium bromide, with acetyl chloride. This approach is advantageous for its efficiency in forming the carbon-carbon bond adjacent to the carbonyl group.

Reaction Scheme:

The workflow for this synthesis can be visualized as follows:

Experimental Protocol

This protocol describes the synthesis of this compound from 1-bromo-2,2-dimethylbutane.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 1-bromo-2,2-dimethylbutane | C₆H₁₃Br | 165.07 | 16.51 g | 0.10 | >98% |

| Magnesium turnings | Mg | 24.31 | 2.67 g | 0.11 | >99.5% |

| Iodine | I₂ | 253.81 | 1 crystal | - | >99.8% |

| Acetyl chloride | CH₃COCl | 78.50 | 7.85 g (7.1 mL) | 0.10 | >99% |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | >99.7% |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 100 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 10 g | - | - |

Procedure:

Step 1: Formation of the Grignard Reagent

-

A 500 mL three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is flame-dried under a stream of nitrogen.

-

Magnesium turnings (2.67 g, 0.11 mol) and a crystal of iodine are placed in the flask.

-

A solution of 1-bromo-2,2-dimethylbutane (16.51 g, 0.10 mol) in 50 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.

-

A small portion of the bromide solution (approx. 5 mL) is added to the magnesium turnings. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.

-

The remaining bromide solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Acetyl Chloride

-

The flask containing the Grignard reagent is cooled in an ice-salt bath to -10 °C.

-

A solution of acetyl chloride (7.85 g, 0.10 mol) in 50 mL of anhydrous diethyl ether is prepared and added to the dropping funnel.

-

The acetyl chloride solution is added dropwise to the stirred Grignard reagent, maintaining the temperature below 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

Step 3: Workup and Purification

-

The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of 100 mL of saturated aqueous ammonium (B1175870) chloride solution.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration, and the solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

Purity and Yield

The purity and yield of the final product are critical metrics for the success of the synthesis.

Expected Yield:

| Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| 12.82 | 9.6 - 10.9 | 75 - 85 |

Purity Analysis:

The purity of the synthesized this compound can be assessed using various analytical techniques.

| Analytical Method | Expected Purity | Common Impurities |

| Gas Chromatography (GC) | >98% | Unreacted starting materials, tertiary alcohol byproduct |

| ¹H NMR Spectroscopy | Consistent with structure | Residual solvent, Grignard coupling byproducts |

| ¹³C NMR Spectroscopy | Consistent with structure | - |

| Infrared (IR) Spectroscopy | Strong C=O stretch ~1715 cm⁻¹ | O-H stretch from alcohol impurity |

Potential Side Reactions and Impurities:

The primary impurity in this synthesis is the tertiary alcohol formed by the addition of a second equivalent of the Grignard reagent to the ketone product. This can be minimized by maintaining a low reaction temperature during the addition of acetyl chloride. Other potential impurities include unreacted starting materials and byproducts from the coupling of the Grignard reagent.

The logical relationship for minimizing byproduct formation is outlined below:

Conclusion

The synthesis of this compound via the Grignard reaction of 2,2-dimethylbutylmagnesium bromide with acetyl chloride is a theoretically sound and practical approach. By carefully controlling the reaction conditions, particularly temperature and the rate of addition, high purity and good yields can be achieved. The detailed protocol and analysis provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Further optimization of the purification process, such as high-vacuum fractional distillation, may lead to even higher purity of the final product.

Methodological & Application

Synthesis of 3,3-Dimethyl-2-hexanone: Application Notes and Protocols for Researchers

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,3-dimethyl-2-hexanone, a ketone of interest in various research and development applications. Two primary synthetic methodologies are presented: a Grignard reaction involving the addition of a propylmagnesium bromide to 3,3-dimethyl-2-butanone, and the alkylation of 3,3-dimethyl-2-butanone enolate with a propyl halide. These protocols are designed for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the preparation and purification of the target compound.

Introduction

This compound is a valuable organic compound with potential applications in medicinal chemistry, flavor and fragrance industries, and as a building block in organic synthesis. Its sterically hindered ketone functionality makes it an interesting substrate for various chemical transformations. This document outlines two robust and well-established synthetic routes to access this molecule, providing detailed procedural information to ensure reproducibility in a laboratory setting.

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of this compound is provided below for reference and to aid in the characterization of the synthesized product.[1][2]

| Property | Value |

| Molecular Formula | C₈H₁₆O[1][2] |

| Molecular Weight | 128.21 g/mol [1] |

| CAS Number | 26118-38-7[1][2] |

| Appearance | Colorless liquid (expected) |

| Boiling Point | Not available |

| Density | Not available |

| ¹H NMR | Spectral data available[1] |

| ¹³C NMR | Spectral data available[1] |

| IR Spectrum | Spectral data available[1] |

Synthetic Protocols

Two plausible and effective methods for the synthesis of this compound are detailed below.

Method 1: Grignard Reaction with an Acyl Chloride

This protocol describes the synthesis of this compound via the reaction of propylmagnesium bromide with 2,2-dimethylpropanoyl chloride. This approach is advantageous for its directness in forming the carbon-carbon bond adjacent to the carbonyl group.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Magnesium turnings | Mg | 24.31 | 2.67 g | 0.11 |

| 1-Bromopropane (B46711) | C₃H₇Br | 123.00 | 12.3 g (9.1 mL) | 0.10 |

| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | 150 mL | - |

| 2,2-Dimethylpropanoyl chloride | C₅H₉ClO | 120.58 | 12.06 g (11.2 mL) | 0.10 |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 100 mL | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Grignard Reagent Formation:

-

Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Place the magnesium turnings in the flask and add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 1-bromopropane in 50 mL of anhydrous diethyl ether.

-

Add a small portion of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acyl Chloride:

-

Cool the freshly prepared propylmagnesium bromide solution to 0 °C in an ice bath.

-

Dissolve 2,2-dimethylpropanoyl chloride in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into 100 mL of ice-cold saturated aqueous ammonium (B1175870) chloride solution with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Expected Yield: 60-70% Purity: >95% (determined by GC-MS and NMR)

Method 2: Alkylation of a Ketone Enolate

This protocol details the synthesis of this compound via the alkylation of the lithium enolate of 3,3-dimethyl-2-butanone (pinacolone) with 1-bromopropane. This method is a classic approach for forming α-alkylated ketones.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Diisopropylamine | C₆H₁₅N | 101.19 | 11.1 g (15.4 mL) | 0.11 |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 44 mL | 0.11 |

| Anhydrous tetrahydrofuran (B95107) (THF) | C₄H₈O | 72.11 | 200 mL | - |

| 3,3-Dimethyl-2-butanone | C₆H₁₂O | 100.16 | 10.0 g (12.4 mL) | 0.10 |

| 1-Bromopropane | C₃H₇Br | 123.00 | 13.5 g (10.0 mL) | 0.11 |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 100 mL | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Enolate Formation:

-

To a flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and diisopropylamine.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium via syringe, maintaining the temperature below -70 °C. Stir for 30 minutes at this temperature to form lithium diisopropylamide (LDA).

-

Add 3,3-dimethyl-2-butanone dropwise to the LDA solution, ensuring the temperature remains below -70 °C. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

-

Alkylation:

-

Add 1-bromopropane to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Expected Yield: 50-60% Purity: >95% (determined by GC-MS and NMR)

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

Caption: Workflow for the synthesis of this compound via Grignard reaction.

References

Application Note: Synthesis of 3,3-Dimethyl-2-hexanone via Weinreb Ketone Synthesis

Introduction

3,3-Dimethyl-2-hexanone is a ketone of interest in various fields of chemical research, including fragrance and flavor industries, as well as a building block in organic synthesis. The Weinreb ketone synthesis provides a robust and high-yield route to this compound, avoiding the common problem of over-addition often encountered with more reactive organometallic reagents and acylating agents. This method involves two key steps: the formation of a stable N-methoxy-N-methylamide (Weinreb amide) from pivaloyl chloride, followed by the reaction of this amide with a propyl Grignard reagent. The intermediate formed from the Grignard addition is stable until acidic workup, which then yields the desired ketone.[1][2][3]

Overall Reaction Scheme

Step 1: Synthesis of N-methoxy-N-methyl-3,3-dimethylbutanamide (Weinreb Amide)

(CH₃)₃C-COCl + (CH₃O)(CH₃)NH·HCl + 2 (C₂H₅)₃N → (CH₃)₃C-CON(OCH₃)CH₃ + 2 (C₂H₅)₃N·HCl

Step 2: Synthesis of this compound

(CH₃)₃C-CON(OCH₃)CH₃ + CH₃CH₂CH₂MgBr → (CH₃)₃C-C(O)CH₂CH₂CH₃ + (CH₃O)(CH₃)NMgBr

Experimental Protocols

Part 1: Synthesis of N-methoxy-N-methyl-3,3-dimethylbutanamide

This protocol details the synthesis of the Weinreb amide intermediate from pivaloyl chloride and N,O-dimethylhydroxylamine hydrochloride.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| N,O-Dimethylhydroxylamine HCl | (CH₃O)(CH₃)NH·HCl | 97.54 | 10.73 g | 0.110 | >98% | Sigma-Aldrich |

| Dichloromethane (B109758) (DCM), anhydrous | CH₂Cl₂ | 84.93 | 200 mL | - | >99.8% | Fisher Scientific |

| Triethylamine (B128534) (TEA) | (C₂H₅)₃N | 101.19 | 22.26 g (30.7 mL) | 0.220 | >99% | Sigma-Aldrich |

| Pivaloyl chloride | (CH₃)₃C-COCl | 120.58 | 12.06 g (12.6 mL) | 0.100 | >99% | Acros Organics |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - | - | Lab Prepared |

| Brine | NaCl (aq) | - | As needed | - | - | Lab Prepared |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - | VWR Chemicals |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (10.73 g, 0.110 mol) and anhydrous dichloromethane (200 mL).

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add triethylamine (22.26 g, 0.220 mol) to the stirred suspension over 10 minutes.

-

After stirring for an additional 20 minutes at 0 °C, add pivaloyl chloride (12.06 g, 0.100 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain N-methoxy-N-methyl-3,3-dimethylbutanamide as a colorless oil.

Expected Yield and Characterization:

| Product | Theoretical Yield | Actual Yield Range | Appearance | Boiling Point (°C) |

| N-methoxy-N-methyl-3,3-dimethylbutanamide | 15.92 g | 13.5 - 15.1 g (85-95%) | Colorless oil | 70-75 (15 mmHg) |

Part 2: Synthesis of this compound

This protocol describes the preparation of propylmagnesium bromide and its subsequent reaction with the Weinreb amide to produce the target ketone.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| Magnesium turnings | Mg | 24.31 | 2.67 g | 0.110 | >99% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - | >99.9% | Sigma-Aldrich |

| 1-Bromopropane (B46711) | CH₃CH₂CH₂Br | 123.00 | 12.30 g (9.1 mL) | 0.100 | >99% | Acros Organics |

| Iodine crystal | I₂ | 253.81 | 1 small crystal | - | - | J.T. Baker |

| N-methoxy-N-methyl-3,3-dimethylbutanamide | (CH₃)₃C-CON(OCH₃)CH₃ | 159.22 | 12.74 g | 0.080 | >98% | Synthesized in Part 1 |

| 1 M Hydrochloric Acid | HCl (aq) | 36.46 | As needed | - | - | Lab Prepared |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | >99% | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - | - | Lab Prepared |

| Brine | NaCl (aq) | - | As needed | - | - | Lab Prepared |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - | VWR Chemicals |

Procedure:

-

Grignard Reagent Preparation: a. In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet, place magnesium turnings (2.67 g, 0.110 mol) and a small crystal of iodine. b. Add anhydrous THF (50 mL) to the flask. c. In the dropping funnel, prepare a solution of 1-bromopropane (12.30 g, 0.100 mol) in anhydrous THF (50 mL). d. Add a small amount (approx. 5 mL) of the 1-bromopropane solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required. e. Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.[4]

-

Reaction with Weinreb Amide: a. Cool the freshly prepared propylmagnesium bromide solution to 0 °C in an ice bath. b. Dissolve N-methoxy-N-methyl-3,3-dimethylbutanamide (12.74 g, 0.080 mol) in anhydrous THF (50 mL) and add it to the dropping funnel. c. Add the Weinreb amide solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature below 5 °C. d. After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-

Work-up and Purification: a. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2). b. Extract the mixture with diethyl ether (3 x 75 mL). c. Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by fractional distillation to afford this compound as a colorless liquid.

Expected Yield and Characterization:

| Product | Theoretical Yield | Actual Yield Range | Appearance | Boiling Point (°C) |

| This compound | 10.26 g | 8.2 - 9.2 g (80-90%) | Colorless liquid | 150-152 |

Logical Workflow

Caption: Workflow for the two-part synthesis of this compound.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 3. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]

- 4. n-Propylmagnesium bromide - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the GC-MS Analysis of 3,3-Dimethyl-2-hexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-2-hexanone is a C8 aliphatic ketone of interest in various fields of chemical research and development. Its analysis is crucial for reaction monitoring, purity assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity, selectivity, and resolving power. This document provides a comprehensive guide to the GC-MS analysis of this compound, including detailed experimental protocols, expected data, and a workflow diagram.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is not widely available in public databases. However, based on the principles of mass spectrometry for ketones and data from its isomer, 2,2-dimethyl-3-hexanone, a predicted fragmentation pattern can be elucidated. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 128.21.

Key fragmentation pathways for ketones include alpha-cleavage and McLafferty rearrangement.

-

Alpha-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. For this compound, two primary alpha-cleavage pathways are possible:

-

Loss of a propyl radical (•C₃H₇) to yield an acylium ion at m/z 85.

-

Loss of an acetyl radical (•COCH₃) is less likely due to the stability of the resulting tertiary carbocation. A more prominent fragmentation is the loss of a methyl group from the molecular ion, followed by the loss of carbon monoxide, or the formation of an acylium ion of m/z 43 (CH₃CO⁺), which is often a base peak for methyl ketones.[1]

-

-

McLafferty Rearrangement: This rearrangement occurs if a gamma-hydrogen is available for transfer to the carbonyl oxygen through a six-membered transition state. In this compound, there are gamma-hydrogens on the hexyl chain, which could lead to a characteristic fragment ion.

Based on data for its isomer, 2,2-dimethyl-3-hexanone, significant fragments are expected at m/z 57 (base peak, corresponding to the tert-butyl cation) and m/z 71. For this compound, the base peak is anticipated to be at m/z 43, corresponding to the acetyl cation (CH₃CO⁺).

Predicted Major Mass Spectral Peaks for this compound:

| m/z | Predicted Fragment Ion | Relative Abundance |

| 128 | [C₈H₁₆O]⁺ (Molecular Ion) | Low |

| 85 | [M - C₃H₇]⁺ | Moderate |

| 71 | [C₅H₁₁]⁺ | Moderate |

| 57 | [C₄H₉]⁺ | High |

| 43 | [CH₃CO]⁺ | High (likely base peak) |

Experimental Protocols

The following protocols are recommended for the GC-MS analysis of this compound.

Sample Preparation

The sample preparation method should be tailored to the specific matrix. For samples where this compound is in a relatively clean organic solvent, simple dilution is sufficient.

Protocol for Dilution in an Organic Solvent:

-

Solvent Selection: Use a high-purity, volatile solvent in which this compound is soluble, such as hexane, ethyl acetate, or dichloromethane.

-

Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

-

Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Sample Preparation: Dilute the sample containing this compound with the same solvent to fall within the calibration range.

-

Vial Transfer: Transfer the prepared standards and samples to 2 mL autosampler vials with PTFE-lined caps.

GC-MS Instrumentation and Parameters

A standard GC-MS system equipped with a capillary column is suitable for this analysis. The following parameters are recommended as a starting point and may require optimization for specific instruments and applications.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 20:1 split ratio) or Splitless for trace analysis |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 35-350 |

| Data Acquisition Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The retention time is an estimate based on the analysis of similar C8 ketones on a non-polar column. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are typical values and should be experimentally determined.

| Parameter | Expected Value |

| Retention Time (RT) | 8 - 12 minutes |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |

| Linear Range | 0.1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationships in the GC-MS analysis of this compound.

References

Application Note: 1H NMR Spectroscopic Analysis of 3,3-Dimethyl-2-hexanone

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and predicted data for the 1H Nuclear Magnetic Resonance (NMR) analysis of 3,3-Dimethyl-2-hexanone. The information is intended to guide researchers in acquiring and interpreting the 1H NMR spectrum of this compound.

Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are based on established chemical shift principles and typical coupling constants for similar molecular environments.